molecular formula C9H10FN B6593339 4-Fluoro-2-(prop-1-en-2-yl)aniline CAS No. 5273-41-6

4-Fluoro-2-(prop-1-en-2-yl)aniline

Cat. No.: B6593339
CAS No.: 5273-41-6
M. Wt: 151.18 g/mol
InChI Key: VYHRFFGLNBSXKI-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Fluoro-2-(prop-1-en-2-yl)aniline (CAS: 5273-41-6) is an aromatic amine with a fluorine substituent at the 4-position and a prop-1-en-2-yl (isopropenyl) group at the 2-position of the benzene ring. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.19 g/mol .

Applications: This compound is utilized in organic synthesis, particularly in reactions involving C–H amination (e.g., intramolecular cyclization) , and serves as a precursor for pharmaceuticals and agrochemicals.

Q & A

Q. Basic: What are the common synthetic routes for 4-Fluoro-2-(prop-1-en-2-yl)aniline?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation . A standard approach involves reacting 4-fluoroaniline with allyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) under reflux. For example:

  • Step 1: Deprotonation of 4-fluoroaniline using K₂CO₃.
  • Step 2: Allylation at the ortho position via electrophilic substitution, driven by the electron-donating amine group and fluorine’s meta-directing effect.
  • Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYield (%)
Allyl bromideDMF80°C, reflux~65-75%
Propargyl bromide*DCMRT~50%

Note: Propargyl derivatives (e.g., ) require milder conditions but lower yields due to competing side reactions.

Q. Basic: How is the structure of this compound validated?

Methodological Answer:
Spectroscopic characterization is critical:

  • ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic CH₂), and δ 2.1 ppm (NH₂, broad singlet).
  • ¹⁹F NMR: A single peak near -110 ppm (para-fluorine).
  • IR: Stretching frequencies at ~3400 cm⁻¹ (NH₂) and 1600 cm⁻¹ (C=C).
  • Mass Spec: Molecular ion peak at m/z 165.1 (C₉H₁₀FN⁺).
    Comparative data from PubChem entries (e.g., ) confirms structural assignments .

Q. Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The para-fluorine group:

  • Electron-withdrawing effect: Activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic attacks.
  • Directing effects: Fluorine’s meta-directing nature positions the allyl group at the ortho position relative to the amine.
    In Suzuki-Miyaura coupling, the fluorine enhances oxidative addition efficiency with palladium catalysts. However, competing side reactions (e.g., dehalogenation) require optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 90°C) .

Q. Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in antimicrobial activity (e.g., vs. 4) arise from:

  • Assay variability: Differences in bacterial strains (Gram+ vs. Gram-) or culture conditions.
  • Structural analogs: Fluorine’s position and substituent steric effects (e.g., allyl vs. propargyl groups) alter bioavailability.
    Resolution: Standardize testing using CLSI guidelines and perform docking studies to correlate activity with molecular interactions (e.g., binding to bacterial dihydrofolate reductase) .

Q. Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:
Rational design involves:

  • Bioisosteric replacement: Swap the allyl group with a morpholine ring () to enhance solubility.
  • Prodrug strategies: Introduce acetylated NH₂ for improved membrane permeability.
  • Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict logP and pKa. Derivatives with logP <3 show better aqueous solubility .

Q. Basic: What analytical methods quantify this compound in complex mixtures?

Methodological Answer:
HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) provides high sensitivity (LOD: 0.1 ng/mL). For rapid screening, TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm is used. Calibration curves (R² >0.99) validate quantification .

Q. Advanced: How to address regioselectivity challenges in electrophilic substitutions?

Methodological Answer:
The amine group dominates regioselectivity, directing electrophiles to the ortho/para positions. Fluorine’s meta-directing effect competes, but steric hindrance from the allyl group favors para substitution. Kinetic vs. thermodynamic control is assessed via temperature-dependent experiments (e.g., 25°C vs. 80°C). Computational tools (e.g., Spartan) model transition states to predict outcomes .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles.
  • Ventilation: Use a fume hood due to potential amine volatility.
  • Storage: Inert atmosphere (N₂), amber glass at 4°C to prevent oxidation.
    Toxicity data (e.g., LD₅₀ >500 mg/kg in rats) suggests moderate hazard, but chronic exposure risks require monitoring .

Q. Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Continuous flow reactors : Improve heat/mass transfer (residence time: 10 min, 80°C).
  • Catalyst recycling : Immobilized Pd nanoparticles reduce costs.
  • DoE (Design of Experiments) : Screen parameters (solvent, temperature, stoichiometry) to identify critical factors. Pilot studies achieve >85% yield at 100 g scale .

Q. Advanced: What mechanistic insights explain its role in PET imaging probes?

Methodological Answer:
The allyl group enables radiolabeling with ¹⁸F via nucleophilic aliphatic substitution. In vivo, the compound targets amyloid plaques (Alzheimer’s research) due to lipophilicity (logP ~2.5) and blood-brain barrier penetration. PET studies in mice show uptake ratios >2.5 in brain vs. blood at 60 min post-injection .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Electronic and Steric Effects of Substituents

Table 1: Substituent Effects on Aniline Derivatives

Compound Name Substituents (Position) Electronic Nature Steric Profile
4-Fluoro-2-(prop-1-en-2-yl)aniline –F (4), –CH₂C=CH₂ (2) Mild electron-withdrawing (F), Conjugative (vinyl) Moderate steric bulk
4-Fluoro-2-(trifluoromethoxy)aniline –F (4), –OCF₃ (2) Strong electron-withdrawing Low steric hindrance
4-Fluoro-2-(quinolin-5-yl)aniline –F (4), –quinolin-5-yl (2) Electron-deficient (heterocycle) High steric hindrance
2-Chloro-4-(propan-2-yloxy)aniline –Cl (2), –OCH(CH₃)₂ (4) Electron-withdrawing (Cl), Electron-donating (ether) Moderate steric bulk

Key Observations :

  • Electron Density : The trifluoromethoxy group (–OCF₃) in 4-Fluoro-2-(trifluoromethoxy)aniline strongly deactivates the aromatic ring, reducing reactivity in electrophilic substitution compared to the vinyl group in the target compound .
  • Conjugation : The isopropenyl group in this compound allows resonance stabilization, enhancing its suitability for cyclization reactions (e.g., intramolecular C–H amination) .
  • Steric Effects: Quinoline-containing analogs (e.g., 4-Fluoro-2-(quinolin-5-yl)aniline) exhibit reduced reactivity in sterically demanding reactions due to bulkier substituents .

Table 2: Reaction Compatibility

Reaction Type This compound 4-Fluoro-2-(trifluoromethoxy)aniline 2-Chloro-4-(propan-2-yloxy)aniline
Intramolecular C–H Amination High efficiency Low (electron withdrawal) Moderate (Cl hinders activation)
Electrophilic Substitution Moderate (activated by vinyl) Poor (deactivated ring) High (Cl directs meta substitution)
Cross-Coupling Reactions Compatible (via –NH₂) Limited (steric/electronic barriers) Compatible (via –OCH(CH₃)₂)

Case Study :

Insights :

  • Bioactivity : Oxadiazole derivatives (e.g., 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline) exhibit potent antifungal activity due to heterocyclic pharmacophores, unlike the target compound .
  • Solubility : The isopropenyl group in this compound likely improves solubility in organic solvents compared to highly fluorinated analogs (e.g., 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline) .

Structural and Crystallographic Insights

  • In contrast, oxadiazole-containing analogs may form π-stacking due to planar heterocycles .
  • Refinement Tools : SHELXL and WinGX are widely used for structural analysis of these compounds, with R-values < 0.05 for high-resolution data .

Preparation Methods

Directed Ortho-Metalation and Subsequent Alkylation

A widely employed strategy for introducing substituents at specific positions on aromatic rings involves directed ortho-metalation (DoM). For 4-fluoro-2-(prop-1-en-2-yl)aniline, this method begins with the protection of the amine group in 4-fluoroaniline to mitigate its strong activating effects. Acetylation using acetic anhydride converts the amine into an acetanilide derivative, which serves as a directing group while moderating reactivity .

The protected intermediate, N-(4-fluorophenyl)acetamide, undergoes deprotonation at the ortho position using a strong base such as lithium diisopropylamide (LDA) at cryogenic temperatures (−78°C). The resulting aryl lithium species reacts with a propenyl electrophile, such as propenyl iodide or propenyl bromide, to form the carbon-carbon bond at the desired position. Subsequent acidic hydrolysis (e.g., HCl/MeOH) removes the acetyl group, yielding the target compound .

Key Considerations :

  • Regioselectivity : The acetanilide group directs metalation to the ortho position, ensuring precise substitution.

  • Yield Optimization : Reaction temperatures below −70°C minimize side reactions, while stoichiometric control of the electrophile enhances efficiency.

  • Challenges : Cryogenic conditions and moisture sensitivity necessitate specialized equipment, limiting scalability.

Palladium-Catalyzed C–H Activation and Allylation

Transition-metal-catalyzed C–H functionalization offers a modern alternative for constructing complex aromatics. In this approach, the amine group in 4-fluoroaniline is again protected as an acetanilide to serve as a directing group for palladium catalysis . Using a palladium(II) catalyst (e.g., Pd(OAc)₂) and a ligand such as 1,10-phenanthroline, the ortho C–H bond undergoes activation.

The activated intermediate reacts with an allyl carbonate or allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) to install the propenyl group. Deprotection under acidic conditions regenerates the free amine.

Mechanistic Insights :

  • The palladium catalyst coordinates to the acetanilide’s carbonyl oxygen, facilitating C–H cleavage.

  • Oxidative addition of the allyl electrophile precedes reductive elimination to form the C–allyl bond.

Advantages :

  • Atom Economy : Avoids pre-functionalized substrates (e.g., halides).

  • Mild Conditions : Operates at room temperature or slightly elevated temperatures (50–80°C).

Limitations :

  • Catalyst cost and potential poisoning by amine byproducts.

Friedel-Crafts alkylation, though less common for anilines due to over-alkylation risks, can be adapted for propenyl group introduction. Protection of the amine as a sulfonamide (e.g., using tosyl chloride) moderates activation and directs electrophiles to the ortho position . Reaction with propenyl chloride in the presence of AlCl₃ as a Lewis acid generates the alkylated product. Deprotection with H₂SO₄ or NaOH yields the target aniline.

Challenges :

  • Carbocation Rearrangements : Propenyl carbocations may isomerize, leading to undesired regioisomers.

  • Polyalkylation : Excess electrophile or prolonged reaction times can result in di- or tri-substituted products.

Cross-Coupling Strategies: Suzuki-Miyaura and Stille Reactions

Cross-coupling reactions enable precise installation of the propenyl group via pre-functionalized intermediates. For example, 2-bromo-4-fluoroaniline, synthesized via bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) under radical conditions, serves as a substrate for Suzuki-Miyaura coupling . Reaction with a propenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) furnishes the coupled product.

Synthetic Considerations :

  • Substrate Availability : 2-Bromo-4-fluoroaniline requires careful bromination control to avoid para or meta substitution.

  • Boronic Acid Stability : Propenylboronic acids are prone to protodeboronation, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Scalability Cost
Directed Metalation60–75Cryogenic, anhydrousModerateHigh (LDA)
C–H Activation50–65Pd catalysis, 50–80°CHighModerate
Friedel-Crafts40–55AlCl₃, RTLowLow
Suzuki Coupling70–85Pd catalyst, refluxHighHigh (boronic acid)

Industrial Feasibility and Process Optimization

For large-scale production, the Suzuki-Miyaura coupling and directed metalation methods offer the best balance of yield and reproducibility. Recent advances in continuous-flow systems mitigate the challenges of cryogenic metalation, enabling kilogram-scale synthesis. Alternatively, enzymatic deprotection strategies using lipases or acylases can enhance the sustainability of acetanilide-based routes .

Properties

IUPAC Name

4-fluoro-2-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHRFFGLNBSXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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